molecular formula C10H8O3 B3046958 Naphthalene-1,2,4-triol CAS No. 13302-67-5

Naphthalene-1,2,4-triol

Cat. No.: B3046958
CAS No.: 13302-67-5
M. Wt: 176.17 g/mol
InChI Key: ZRJPJJSLXARURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For example, the oxidation of 1,2,4-trihydroxynaphthalene can be achieved using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions . Another method involves the use of catalytic systems, such as iridium-based catalysts, to achieve selective hydroxylation of naphthalene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and controlled hydroxylation. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,2,4-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,2,4-triol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,2,4-triol is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and physical properties. This arrangement can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

naphthalene-1,2,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPJJSLXARURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157911
Record name Naphthalene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13302-67-5
Record name 1,2,4-Naphthalenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13302-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1,2,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1,2,4-triol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Naphthalene-1,2,4-triol
Reactant of Route 3
Naphthalene-1,2,4-triol
Reactant of Route 4
Naphthalene-1,2,4-triol
Reactant of Route 5
Naphthalene-1,2,4-triol
Reactant of Route 6
Naphthalene-1,2,4-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.